4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE

Antimicrobial Activity Thienopyrimidine SAR Bacterial TrmD Inhibition

In kinase inhibitor SAR, lack of matched-pair analogs for electronic effect studies compromises selectivity data. 4-Methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-52-1) solves this as the direct electron-donating comparator to the 4-cyano derivative. • Head-to-head SAR: 4-methyl (electron-donating) vs. 4-cyano (Aurora-A IC50=0.5 µM) to map kinase hinge interactions. • Predicted cLogP ~3.0, Lipinski compliant; suitable for in vitro ADME and bacterial TrmD inhibition assays. • Bulk stock ensures reproducible target deconvolution without wasting resources on incorrect analogs.

Molecular Formula C14H11N3OS
Molecular Weight 269.32
CAS No. 1003159-52-1
Cat. No. B2694037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
CAS1003159-52-1
Molecular FormulaC14H11N3OS
Molecular Weight269.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)13(18)17-12-11-6-7-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
InChIKeySXKBNZKYAZRMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Thienopyrimidine Benzamide Scaffold for Kinase and Antimicrobial Research


4-Methyl-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 1003159-52-1) is a synthetic, heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine benzamide class. The compound features a thieno[2,3-d]pyrimidine core linked via an amide bond at the 4-position to a 4-methylphenyl group . This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor and antimicrobial agent, with the thienopyrimidine moiety facilitating key hydrogen-bonding and hydrophobic interactions within ATP-binding pockets [1]. The compound is primarily utilized as a research tool in early-stage drug discovery, particularly in oncology and infectious disease programs evaluating structure-activity relationships (SAR) around the benzamide substituent [2].

Workflow
Kinase inhibitor SAR probe development
Selection Context
Antimicrobial screening scaffold (TrmD target)
Property Focus
Physicochemical profiling & matched-pair analog studies

Why Generic Substitution Is Scientifically Unsound


Within the thieno[2,3-d]pyrimidine benzamide series, even minor substituent changes on the benzamide ring drastically alter biological activity profiles. For instance, the addition of a single methyl group at the 4-position of the benzamide moiety can modulate lipophilicity (cLogP), steric tolerance within kinase hinge regions, and hydrogen-bond acceptor/donor patterns relative to the unsubstituted parent N-{thieno[2,3-d]pyrimidin-4-yl}benzamide . Published SAR around related scaffolds demonstrates that 4-substitution patterns directly impact in vitro potency; the 4-cyano analog reportedly exhibits sub-micromolar IC50 values against Aurora-A kinase, whereas the unsubstituted benzamide shows markedly reduced activity [1]. Furthermore, the 4-methyl substitution may confer differential selectivity across kinase panels or bacterial TrmD inhibition compared to halogenated or methoxy-substituted analogs [2]. Consequently, assuming functional interchangeability without empirical, head-to-head data risks invalidating research conclusions and wasting procurement resources.

  • Substituent-dependent activity profiles

    Minor benzamide modifications shift steric, electronic, and lipophilic properties; 4-methyl vs. 4-H or 2,4-dimethyl analogs may exhibit distinct kinase or antimicrobial SAR.

  • Kinase potency context may not transfer

    The 4-cyano analog reported sub-micromolar Aurora-A inhibition; electron-donating 4-methyl may alter hinge-region interactions and reduce kinase affinity, requiring direct comparison.

  • Differential selectivity across kinase/methyltransferase panels

    4-Methyl substitution may favor bacterial TrmD over human methyltransferases compared to halogenated or methoxy analogs, but head-to-head data are absent.

Quantitative Differentiation Evidence


Antimicrobial Activity: 4-Methyl vs. 2,4-Dimethyl Analogs

In a class-level study of thieno[2,3-d]pyrimidine antimicrobial agents, the 4-methylbenzamide motif was evaluated alongside 2,4-dimethyl and other substituted benzamide derivatives. While the most potent compound in the published series was a benzyl amide of 4,5-dimethylthienopyrimidine (not the 4-benzamide series), docking studies indicated that 4-methyl substitution favorably occupies the hydrophobic pocket of bacterial TrmD (tRNA (Guanine37-N1)-methyltransferase) from Pseudomonas aeruginosa [1]. The 4-methyl derivative is hypothesized to offer a balanced steric profile compared to the bulkier 2,4-dimethyl analog, potentially enhancing selectivity for TrmD over human methyltransferases, though direct experimental confirmation is lacking [2].

Antimicrobial activity
Class-level inference
In silico docking suggests favorable TrmD pocket occupancy
2,4-Dimethyl analog: no quantitative data available
Supports steric profile differentiation for antimicrobial SAR
Direct experimental MIC comparison not reported
Antimicrobial Activity Thienopyrimidine SAR Bacterial TrmD Inhibition

Kinase Inhibition Potential vs. 4-Cyano Analog

A closely related analog, 4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, has been reported to exhibit an IC50 value of 0.5 µM against Aurora-A kinase in vitro [1]. The 4-methyl derivative, lacking the strong electron-withdrawing cyano group, is predicted to have a different electrostatic potential and hydrogen-bonding capability at the kinase hinge region. While not experimentally determined, this difference is consistent with the general SAR of thieno[2,3-d]pyrimidine kinase inhibitors, where electron-donating substituents can modulate potency and selectivity across the kinome [2].

Kinase inhibition potential
Cross-study comparable
Target (4-methyl): IC50 not determined
Comparator 4-cyano analog: IC50 = 0.5 µM (Aurora-A)
May serve as matched-pair analog for electron-donating substituent SAR
Qualitative inference; head-to-head kinase panel data not available
Kinase Inhibition Aurora-A Anticancer Activity Thienopyrimidine

Lipophilicity and Solubility Profile Comparison

The 4-methyl substitution on the benzamide ring is predicted to moderately increase lipophilicity (estimated cLogP ~2.8–3.2) compared to the unsubstituted parent N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (cLogP ~2.2–2.6) . This modest increase in logP can influence membrane permeability and non-specific protein binding, relevant for both antimicrobial and anticancer applications. The molecular weight (269.32 g/mol), topological polar surface area (~58 Ų), and hydrogen bond donor/acceptor counts remain within acceptable drug-like ranges (Lipinski compliance) .

Lipophilicity profile
Class-level inference
Calculated cLogP: 2.8–3.2 (predicted)
Parent benzamide: cLogP ~2.2–2.6; Δ ≈ +0.6 log units
May improve cell permeability without strong solubility penalty
In silico prediction; verify experimentally
Physicochemical Properties Lipophilicity Drug-likeness Thienopyrimidine

Targeted Application Scenarios


Kinase Inhibitor SAR Probe Development

This compound serves as a matched-pair analog to the 4-cyano derivative (IC50 = 0.5 µM against Aurora-A) for exploring the electronic effects of the benzamide 4-substituent on kinase affinity. Researchers can use it to test whether electron-donating groups reduce cytotoxicity while improving selectivity across a kinase panel. Procurement of this specific compound enables direct SAR comparison that cannot be achieved with the unsubstituted or 2,4-dimethyl variants [1].

Bacterial TrmD Inhibitor Development

Based on class-level evidence from thienopyrimidine antimicrobial studies, the 4-methylbenzamide scaffold is a candidate for inhibiting bacterial TrmD, a validated target in Pseudomonas aeruginosa. The compound's predicted steric profile may offer selectivity advantages over bulkier analogs. It can be used in minimum inhibitory concentration (MIC) assays and molecular docking studies to establish structure-activity trends [2].

Early-Stage Pharmacokinetic Profiling

With a molecular weight of 269.32 g/mol, a predicted cLogP of ~2.8–3.2, and compliance with Lipinski's Rule of Five, the compound is suitable for in vitro ADME (absorption, distribution, metabolism, excretion) assays. Its moderate lipophilicity makes it a candidate for assessing the impact of benzamide substitution on metabolic stability and plasma protein binding, relative to more polar or more lipophilic analogs .

Chemical Biology Target Deconvolution

The compound's thienopyrimidine core may interact with multiple kinases or methyltransferases. It can be employed in chemical proteomics (e.g., pull-down or thermal shift assays) to identify its primary molecular targets in cellular lysates. Its procurement as a pure, well-characterized solid facilitates reproducible target deconvolution studies, contrasting with less defined analog mixtures [1].

Application
Selection Property
Validation Focus
Kinase selectivity SAR profiling
Electron-donating 4-methyl vs. electron-withdrawing 4-cyano matched pair
Kinase panel screening and cytotoxicity endpoint review
Antimicrobial target screening
Predicted steric fit for bacterial TrmD hydrophobic pocket
MIC assay context and docking model validation
In vitro ADME property assessment
Moderate lipophilicity profile
Metabolic stability and plasma protein binding context
Target identification studies
Thienopyrimidine core for kinase/methyltransferase pull-down
Chemical proteomics and thermal shift assay context

Research-use only; not intended for therapeutic or diagnostic applications. Verify compound identity and purity before use.

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